Home > Products > Screening Compounds P84725 > (Tyr0)-C-peptide (human)
(Tyr0)-C-peptide (human) - 57327-90-9

(Tyr0)-C-peptide (human)

Catalog Number: EVT-3166265
CAS Number: 57327-90-9
Molecular Formula: C138H220N36O50
Molecular Weight: 3183.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Human C-peptide is a 31-amino-acid peptide [, ]. It is produced in equimolar amounts with insulin during the processing of proinsulin in pancreatic β-cells [, ]. While initially thought to be biologically inactive, research has revealed several potential physiological roles of C-peptide, making it a subject of significant scientific interest [, , ].

    Compound Description: Insulin is a key hormone produced by pancreatic β-cells that regulates glucose homeostasis. It is synthesized as a single-chain precursor, proinsulin, which is then cleaved into mature insulin (composed of A and B chains connected by disulfide bonds) and C-peptide [, , , ].

    Relevance: Insulin is structurally related to (Tyr0)-C-peptide (human) because they are both derived from the same precursor molecule, proinsulin. During proinsulin processing, C-peptide is cleaved from the middle of the proinsulin molecule, while insulin is formed from the A and B chains located at the ends of proinsulin [, , , ].

    Compound Description: Proinsulin is the precursor molecule for both insulin and C-peptide, produced by pancreatic β-cells. It is a single-chain polypeptide containing the A, B, and C-peptide sequences. Proinsulin undergoes enzymatic cleavage within β-cell secretory granules, resulting in the release of equimolar amounts of insulin and C-peptide into the bloodstream [, , , , , , ].

    Relevance: Proinsulin is structurally related to (Tyr0)-C-peptide (human) as it encompasses the entire sequence of (Tyr0)-C-peptide. (Tyr0)-C-peptide is derived from proinsulin through enzymatic cleavage during proinsulin processing [, , , , , , ].

    Compound Description: Des-(27-31)C-peptide is a truncated form of C-peptide lacking five amino acids at the C-terminus. It is produced within pancreatic β-cells through enzymatic cleavage of C-peptide during its storage in secretory granules. This truncated form accounts for a significant portion of total C-peptide secreted, suggesting a potential biological role [].

    Relevance: Des-(27-31)C-peptide is structurally related to (Tyr0)-C-peptide (human) as it represents a truncated version of the full-length molecule. The truncation occurs at the C-terminus, removing five amino acids [].

    Compound Description: Hybrid Insulin Peptides (HIPs) are a group of peptides composed of insulin fragments fused to other peptides derived from β-cell secretory granule proteins. In type 1 diabetes, HIPs act as CD4 T cell autoantigens, contributing to the autoimmune destruction of β-cells. The presence of HIP-reactive CD4 T cells in the pancreatic islets and peripheral blood of individuals with type 1 diabetes highlights their role in disease pathogenesis [].

    Relevance: HIPs are structurally related to (Tyr0)-C-peptide (human) due to the presence of insulin fragments within their structure. These fragments may include portions of the A, B, or C-peptide sequences. The fusion of these insulin fragments with other peptides generates a diverse array of HIPs, potentially contributing to the complex immune response observed in type 1 diabetes [].

    Compound Description: HIP11 is a specific type of HIP consisting of a C-peptide fragment fused to another C-peptide fragment. It is a known autoantigen in type 1 diabetes, eliciting immune responses from CD4 T cells. Research has identified specific T cell receptors (TCRs) that recognize HIP11 in the context of different HLA molecules, such as HLA-DQ2 and HLA-DQ8, demonstrating its relevance to the immune response in type 1 diabetes [].

    Relevance: HIP11 is structurally related to (Tyr0)-C-peptide (human) because it is composed of two C-peptide fragments. This direct inclusion of C-peptide fragments within the HIP11 structure establishes a clear structural relationship between these two peptides [].

    Compound Description: Sauvagine is a non-mammalian peptide structurally related to Corticotropin-releasing factor (CRF). While both sauvagine and CRF exhibit high affinity for CRF1 receptors, sauvagine also displays high affinity for CRF2 receptors. This distinct binding profile makes sauvagine a valuable tool for studying CRF2 receptor pharmacology [].

    Relevance: Although not directly structurally related to (Tyr0)-C-peptide (human), sauvagine is included in this list because of its use in the development of 125I-Tyr0-sauvagine, a radioligand crucial for studying CRF receptors. This radioligand utilizes a tyrosine residue at the N-terminus (Tyr0) for radioactive labeling, similar to the (Tyr0) modification in (Tyr0)-C-peptide (human), suggesting a potential structural similarity in terms of this specific modification [].

    Compound Description: 125I-Tyr0-sauvagine is a radioactively labeled analog of sauvagine used to study CRF receptors. This compound utilizes the high affinity of sauvagine for CRF receptors, particularly CRF2, and incorporates a radioactive iodine isotope (125I) attached to an N-terminal tyrosine residue (Tyr0) for detection and binding studies [].

  • Relevance: 125I-Tyr0-sauvagine, while not directly structurally similar to (Tyr0)-C-peptide (human), is included due to the shared presence of an N-terminal tyrosine residue (Tyr0) that serves as the site for radioactive iodine labeling. This common modification suggests a potential structural analogy between the two compounds in terms of the labeling strategy [].
Overview

(Tyr0)-C-peptide (human) is a synthetic derivative of the C-peptide hormone, which is cleaved from proinsulin during insulin synthesis in the pancreas. This peptide plays a crucial role in the regulation of insulin secretion and is often used in clinical research to assess pancreatic function and insulin production. The specific variant known as (Tyr0)-C-peptide features a tyrosine residue at the N-terminus, which distinguishes it from the native C-peptide.

Source

The human C-peptide is derived from proinsulin, a precursor molecule that is processed in the beta cells of the pancreas. The cleavage of proinsulin results in the formation of insulin and C-peptide, which are secreted into the bloodstream in equimolar amounts. The (Tyr0)-C-peptide variant is synthetically produced for research purposes and is not naturally occurring.

Classification

(Tyr0)-C-peptide is classified as a peptide hormone. It is categorized under bioactive peptides, which are short chains of amino acids that have a specific biological activity.

Synthesis Analysis

Methods

The synthesis of (Tyr0)-C-peptide typically employs solid-phase peptide synthesis (SPPS), a widely used technique that allows for the efficient and controlled assembly of peptides.

  1. Stepwise Elongation: The process begins with the attachment of the C-terminal amino acid to an insoluble polymeric support (resin).
  2. Amino Acid Addition: Individual amino acids are added sequentially in the N-terminal direction using protected and activated derivatives.
  3. Cleavage and Deprotection: After the desired sequence is achieved, the peptide is cleaved from the resin, and any protecting groups are removed.

This method offers several advantages, including high purity and yield, as well as compatibility with automated synthesizers capable of producing multiple peptides simultaneously .

Technical Details

The use of high-quality reagents and optimized reaction conditions is critical in SPPS to ensure successful synthesis. The choice of resin, coupling reagents, and deprotection strategies can significantly influence the efficiency and outcome of the synthesis .

Molecular Structure Analysis

Structure

The molecular structure of (Tyr0)-C-peptide consists of a chain of amino acids linked by peptide bonds. The presence of a tyrosine residue at position zero enhances its stability and biological activity compared to native C-peptide.

Data

  • Molecular Formula: C₁₉H₂₉N₃O₆S
  • Molecular Weight: Approximately 393.51 g/mol
  • CAS Number: 57327-90-9

The structural formula indicates that it contains a total of 19 carbon atoms, 29 hydrogen atoms, 3 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom .

Chemical Reactions Analysis

Reactions

(Tyr0)-C-peptide can undergo various chemical reactions typical for peptides, including hydrolysis, oxidation, and reactions with other biomolecules.

  1. Hydrolysis: Peptides can be hydrolyzed under acidic or basic conditions, breaking down into their constituent amino acids.
  2. Oxidation: The presence of sulfur-containing amino acids can lead to oxidation reactions that affect peptide stability.
  3. Conjugation: (Tyr0)-C-peptide may also participate in conjugation reactions with other biomolecules for therapeutic applications.

Technical Details

Reactions involving (Tyr0)-C-peptide must be carefully controlled to avoid degradation or loss of biological activity. Reaction conditions such as pH, temperature, and concentration play significant roles in determining outcomes .

Mechanism of Action

Process

(Tyr0)-C-peptide functions primarily by enhancing insulin signaling pathways in target tissues. It promotes glucose uptake by stimulating insulin receptor activity and modulating downstream signaling cascades.

  1. Binding to Receptors: The peptide binds to specific receptors on cell membranes, initiating a cascade that enhances glucose transporter translocation to the cell surface.
  2. Regulation of Insulin Secretion: By influencing pancreatic beta-cell function, it aids in regulating endogenous insulin secretion.

Data

Research indicates that C-peptides may have additional roles beyond merely serving as markers for insulin secretion; they may also contribute to cellular signaling pathways involved in metabolic regulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in water and dimethyl sulfoxide
  • Stability: Stable under recommended storage conditions but sensitive to extreme pH levels.

Chemical Properties

  • pH Range: Typically neutral to slightly acidic
  • Melting Point: Not well-defined due to its peptide nature; generally stable below 100°C.
  • Storage Conditions: Should be stored at -20°C for long-term preservation .
Applications

(Tyr0)-C-peptide has several scientific uses:

  1. Clinical Research: Used as a biomarker for assessing pancreatic function in diabetes studies.
  2. Therapeutic Development: Investigated for potential therapeutic applications in metabolic disorders.
  3. Diagnostic Tools: Employed in radioimmunoassays to measure endogenous levels of C-peptides in clinical samples.

This compound's unique properties make it valuable for both basic research and clinical applications aimed at understanding insulin dynamics and metabolic health .

Synthetic Methodologies and Optimization

Fragment Condensation Strategies in Solid-Phase Synthesis

Fragment condensation enables efficient assembly of long peptides like (Tyr0)-C-peptide by coupling pre-synthesized protected segments. This convergent approach minimizes cumulative yield losses and deletion sequences compared to linear stepwise elongation. Key strategies include:

  • Chemoselective Ligation: Enzymatic methods using proteases (e.g., α-chymotrypsin) allow coupling of unprotected fragments in aqueous/organic solvent mixtures. This avoids epimerization and simplifies purification, as demonstrated in LH-RH synthesis [7].
  • Solid-Phase Fragment Assembly: Peptide segments synthesized on resins like 2-chlorotrityl chloride or Rink amide MBHA are cleaved with mild acids (e.g., 2–20% TFA/DCM). These partially protected fragments are ideal for subsequent solution-phase coupling, as applied in leuprolide synthesis [4] [10].
  • Activation Protocols: Phosphonium (PyBOP) and uronium (HATU) salts enhance coupling efficiency of sterically hindered fragments. Additives like HOAt suppress racemization during fragment assembly [4].

Table 1: Fragment Condensation Strategies for Peptide Synthesis

StrategyConditionsAdvantagesLimitations
Enzymatic Couplingα-Chymotrypsin, DMSO/buffer mixNo protecting groups; no epimerizationNarrow substrate scope
Mild Acid-Cleavable Resins2% TFA/DCM; Rink amide MBHA resinRetains side-chain protectionRequires orthogonal protection
Uronium-Based ActivationHATU/HOAt, DIPEA in DMFHigh coupling efficiencyRisk of over-activation

Epimerization Suppression in N-to-C Elongation Techniques

N-to-C elongation offers atom-economical peptide synthesis but risks epimerization at the C-terminal residue. Key suppression methods include:

  • HOPOPhy Additive: 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOObt) derivatives like HOPOPhy reduce epimerization to <1% during N-to-C couplings. This recyclable additive sterically shields the α-carbon and minimizes oxazolone formation [1] [5].
  • Solvent Engineering: Mixed polar/non-polar solvents (e.g., DMSO/toluene) lower epimerization rates compared to pure DMF. Microwave-assisted coupling at 40°C further accelerates reactions while maintaining stereointegrity [1].
  • Oxidative Disulfide Coupling: Peptide thioacids are oxidized to acyl disulfides, which react with main-chain unprotected amino acids under aerobic conditions. This avoids traditional activating reagents and suppresses base-induced racemization [1] [6].

Epimerization primarily occurs via two mechanisms:

  • Oxazol-5(4H)-one Formation (Path B): Strong activation of C-terminal carboxylates forms oxazolones, enabling reversible enolization.
  • Direct Hα Abstraction (Path A): Bases (e.g., piperidine) deprotonate the α-carbon during activation [5].

Table 2: Epimerization Rates Under Different Coupling Conditions

Amino AcidDCC/DCM (%)EDC/DCM (%)DIC/HOAt (%)N-to-C with HOPOPhy (%)
Ala10254.2<1
Val522<1
Phe18211.8

Trifluoroacetic Acid (TFA) Removal Protocols and Residual Impact

TFA is essential for resin cleavage and deprotection in Fmoc-SPPS but generates reactive cations that alkylate sensitive residues (Trp, Tyr, Met). Mitigation strategies include:

  • Scavenger Cocktails: Universal mixtures like Reagent K (TFA/phenol/thioanisole/water/EDT, 82.5:5:5:5:2.5) quench t-butyl cations. For peptides with Trp(Boc) or Arg(Pbf), less aggressive TFA/TIS/water (95:2.5:2.5) suffices [2].
  • Two-Step Cleavage: Acid-labile resins (e.g., Rink amide) are treated with 10% TFA/DCM to detach the peptide, followed by full deprotection in TFA/scavengers. This prevents cation reattachment [2].
  • Residual TFA Removal: Lyophilized peptides retain 5–15% TFA salts, altering HPLC retention and bioactivity. Countermeasures include:
  • Ion-exchange chromatography post-cleavage
  • Cold ether precipitation with 0.1% HCl to form volatile TFA salts
  • Extended vacuum drying over KOH [2] [4].

Catalytic Peptide Thioacid Formation for Convergent Coupling

Peptide thioacids serve as versatile intermediates for convergent synthesis:

  • Diacetyl Sulfide (Ac₂S) Catalysis: Peptides react with potassium thioacetate (AcSK) and catalytic Ac₂S to form thioacids in one step. This method suppresses epimerization at the C-terminus and is scalable for fragment couplings [1] [6].
  • Oxidative Coupling: Thioacids are converted to acyl disulfides using FePc catalysts or aerobic oxidation. These react with N-terminal amines of unprotected amino acids to form peptide bonds, producing only sulfur and water as byproducts [1].
  • Leuprorelin Synthesis Example: Iterative coupling of thioacid fragments enabled efficient synthesis of this drug peptide. The protocol achieved >85% yield per coupling with <2% epimerization, demonstrating applicability to Tyr0-C-peptide [6].

Table 3: Thioacid-Mediated Fragment Coupling Applications

Peptide TargetCatalystYield per Coupling (%)Epimerization (%)Byproducts
DSIP nonapeptideFePc/HOPOPhy86<1S, H₂O
LeuprorelinAc₂S/AcSK931.2None
Tripeptide modelsAerobic/DMSO70–94<1Disulfide dimers

Properties

CAS Number

57327-90-9

Product Name

(Tyr0)-C-peptide (human)

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C138H220N36O50

Molecular Weight

3183.4 g/mol

InChI

InChI=1S/C138H220N36O50/c1-63(2)46-85(165-122(207)82(35-43-110(195)196)161-136(221)113(70(15)16)172-123(208)78(28-36-96(140)178)154-103(185)59-150-135(220)112(69(13)14)171-124(209)79(29-37-97(141)179)160-127(212)88(49-66(7)8)166-130(215)91(53-111(197)198)169-121(206)81(34-42-109(193)194)157-115(200)72(18)152-120(205)80(33-41-108(191)192)158-117(202)76(139)52-74-24-26-75(177)27-25-74)119(204)147-55-101(183)144-54-100(182)145-60-106(188)173-44-20-22-94(173)133(218)149-56-102(184)151-71(17)114(199)146-57-104(186)155-92(61-175)131(216)167-89(50-67(9)10)128(213)162-83(30-38-98(142)180)137(222)174-45-21-23-95(174)134(219)170-86(47-64(3)4)125(210)153-73(19)116(201)164-87(48-65(5)6)126(211)159-77(32-40-107(189)190)118(203)148-58-105(187)156-93(62-176)132(217)168-90(51-68(11)12)129(214)163-84(138(223)224)31-39-99(143)181/h24-27,63-73,76-95,112-113,175-177H,20-23,28-62,139H2,1-19H3,(H2,140,178)(H2,141,179)(H2,142,180)(H2,143,181)(H,144,183)(H,145,182)(H,146,199)(H,147,204)(H,148,203)(H,149,218)(H,150,220)(H,151,184)(H,152,205)(H,153,210)(H,154,185)(H,155,186)(H,156,187)(H,157,200)(H,158,202)(H,159,211)(H,160,212)(H,161,221)(H,162,213)(H,163,214)(H,164,201)(H,165,207)(H,166,215)(H,167,216)(H,168,217)(H,169,206)(H,170,219)(H,171,209)(H,172,208)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H,197,198)(H,223,224)/t71-,72-,73-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,112-,113-/m0/s1

InChI Key

AKQDHADEEKZZBX-MMWRMCFYSA-N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.